Clovoxamine-d3
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Overview
Description
Clovoxamine-d3 is a deuterated form of Clovoxamine, a compound that has been studied for its potential antidepressant and anxiolytic properties. The molecular formula of this compound is C14H18D3ClN2O2, and it has a molecular weight of 287.80 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clovoxamine-d3 involves the incorporation of deuterium atoms into the Clovoxamine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The specific synthetic route may vary depending on the desired isotopic purity and the availability of deuterated reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Clovoxamine-d3 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Clovoxamine-d3 has several scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential antidepressant and anxiolytic effects, although it has not been marketed for clinical use.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Clovoxamine-d3 exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake. This mechanism increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety. The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Clovoxamine-d3 is structurally related to other serotonin-norepinephrine reuptake inhibitors (SNRIs) such as fluvoxamine. its deuterated form provides unique advantages in research settings, including improved stability and reduced metabolic degradation. Similar compounds include:
Fluvoxamine: Another SNRI with similar antidepressant properties.
Venlafaxine: A widely used SNRI for the treatment of depression and anxiety.
Duloxetine: An SNRI used for major depressive disorder and generalized anxiety disorder.
This compound’s uniqueness lies in its deuterated form, which enhances its utility in scientific research by providing more accurate and stable results in various analytical techniques.
Properties
IUPAC Name |
2-[(E)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14+/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVSQRPGBUFKM-AVARJMBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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